3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethoxyphenyl group, and a methyleneamino linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone compounds with different functional groups.
Scientific Research Applications
3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
3-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H12N2O2S2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[(E)-(4-ethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-16-10-5-3-9(4-6-10)7-13-14-11(15)8-18-12(14)17/h3-7H,2,8H2,1H3/b13-7+ |
InChI Key |
UQKLFFCASXRGII-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
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